2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine
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Overview
Description
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine is an organic compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazine ring and the benzyl and chlorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)-2,3-dihydropyridazin-3-one: A related compound with a pyridazine ring instead of a thiadiazine ring.
2-Benzyl-5-(4-chlorophenyl)-6-(4-methylthio)phenyl-2H-pyridazin-3-one: Another similar compound with a pyridazine ring and a methylthio group.
Uniqueness
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62625-66-5 |
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Molecular Formula |
C16H13ClN2S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-18-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
ZHGAEEBYQNZONL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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